Deethylindanomycin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La déthylindanomycine est généralement produite par fermentation à l’aide de la bactérie Streptomyces setonii . Le processus de fermentation implique la culture de la bactérie dans un milieu nutritif approprié dans des conditions contrôlées. Après fermentation, le composé est extrait et purifié à l’aide de diverses techniques chromatographiques .

Méthodes de Production Industrielle : La production industrielle de la déthylindanomycine suit des processus de fermentation similaires, mais à plus grande échelle. La bactérie est cultivée dans de grands fermenteurs, et le composé est extrait et purifié à l’aide de chromatographie à l’échelle industrielle et d’autres méthodes de purification .

Analyse Des Réactions Chimiques

Types de Réactions : La déthylindanomycine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier sa structure, modifiant potentiellement son activité biologique.

Réactifs et Conditions Courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.

Substitution : Divers réactifs, y compris les halogènes et les agents alkylants, peuvent être utilisés dans des conditions contrôlées.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués .

4. Applications de la Recherche Scientifique

La déthylindanomycine a plusieurs applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé modèle pour l’étude des antibiotiques polyéthers et de leurs propriétés chimiques.

Biologie : Les chercheurs l’utilisent pour étudier ses effets sur les bactéries Gram-positives et les coccidies.

Médecine : Bien qu’elle ne soit pas utilisée en clinique, elle sert de composé de référence pour le développement de nouveaux antibiotiques.

Industrie : Elle est utilisée dans le développement d’agents antimicrobiens pour diverses applications industrielles.

Applications De Recherche Scientifique

Chemical Research

Model Compound for Ionophore Studies

- Deethylindanomycin serves as a model compound for studying ionophore properties. Its ability to selectively transport potassium ions across lipid bilayer membranes makes it valuable for understanding ion transport mechanisms in biological systems .

Histamine Release Studies

- The compound has been utilized to investigate histamine-releasing actions from mast cells and basophils. This aspect is crucial for exploring allergic reactions and other histamine-related physiological processes.

Biological Applications

Antimicrobial Activity

- This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria and certain protist parasites. This activity is being explored for the development of new antibiotics, addressing the growing concern of antibiotic resistance .

Coccidial Control in Agriculture

- In agricultural settings, this compound is investigated for its potential as an anticoccidial agent, helping to control coccidial infections in poultry. This application is particularly relevant given the economic impact of coccidiosis in livestock production .

Medical Research

Cytotoxic Potential

- Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. Research indicates that this compound may inhibit cell proliferation and induce apoptosis in certain types of cancer cells, suggesting its potential role in cancer therapy .

Mechanism of Action

- The mechanism by which this compound exerts its effects involves disrupting ion balance within bacterial cells through selective ion transport. This disruption leads to cell death, making it an effective antimicrobial agent .

Data Table: Comparative Analysis of Ionophore Properties

| Compound | Ion Selectivity | Antimicrobial Activity | Source |

|---|---|---|---|

| This compound | Potassium ions | Gram-positive bacteria | Streptomyces setonii |

| Indanomycin | Sodium ions | Gram-positive bacteria | Streptomyces antibioticus |

| Monensin | Sodium and potassium | Broad-spectrum | Streptomyces cinnamonensis |

| Salinomycin | Sodium ions | Anticoccidial | Streptomyces albus |

Study 1: Antimicrobial Efficacy

A study published in the journal Antibiotics demonstrated that this compound effectively inhibited the growth of various Gram-positive bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics .

Study 2: Cytotoxicity Evaluation

Research conducted by scientists at a leading pharmaceutical institute evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability, with IC50 values indicating strong cytotoxicity against specific cancer types .

Study 3: Agricultural Application

In an agricultural study, this compound was tested for its efficacy against coccidial infections in poultry. The results indicated a marked reduction in infection rates, showcasing its potential as a safe alternative to conventional anticoccidials .

Mécanisme D'action

La déthylindanomycine agit comme un ionophore dans les membranes lipidiques bicouches, transportant sélectivement les ions potassium par rapport aux ions calcium, magnésium et sodium . Cette activité ionophore perturbe l’équilibre ionique au sein des cellules bactériennes, entraînant la mort cellulaire. Elle induit également la libération d’histamine à partir des mastocytes de rongeurs et des basophiles humains de manière dépendante du calcium .

Composés Similaires :

Indanomycine : Structurellement similaire à la déthylindanomycine, elle présente également une activité antimicrobienne contre les bactéries Gram-positives.

Lasalocide : Un autre antibiotique polyéther avec des propriétés ionophores similaires.

Monensine : Un antibiotique polyéther utilisé en médecine vétérinaire avec une activité ionophore similaire.

Unicité : La déthylindanomycine est unique en raison de son activité ionophore spécifique, transportant sélectivement les ions potassium par rapport aux autres ions. Cette sélectivité la rend particulièrement efficace contre certaines souches bactériennes et les coccidies .

Comparaison Avec Des Composés Similaires

Indanomycin: Structurally similar to deethylindanomycin, it also exhibits antimicrobial activity against Gram-positive bacteria.

Lasalocid: Another polyether antibiotic with similar ionophore properties.

Monensin: A polyether antibiotic used in veterinary medicine with similar ionophore activity.

Uniqueness: this compound is unique due to its specific ionophore activity, selectively transporting potassium ions over other ions. This selectivity makes it particularly effective against certain bacterial strains and coccidia .

Activité Biologique

Deethylindanomycin, also known as 16-deethylindanomycin (A83094A), is a pyrrole-ether antibiotic produced by the actinobacterium Streptomyces setonii. This compound has garnered attention due to its significant biological activity, particularly against various pathogens. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

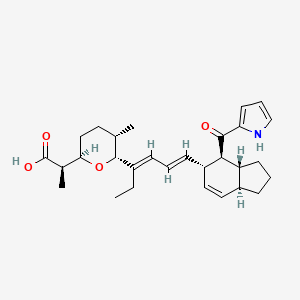

Chemical Structure and Classification

This compound is structurally related to indanomycin, characterized by a complex pyrrole-ether framework. Its molecular structure contributes to its antibiotic properties, making it effective against a range of microorganisms.

Spectrum of Activity

This compound exhibits potent activity against Gram-positive bacteria and certain protozoa. Key findings include:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus (including methicillin-resistant variants) and Bacillus subtilis.

- Protozoa : Active against coccidia, indicating its potential use in veterinary medicine.

The following table summarizes the antimicrobial efficacy of this compound against various microorganisms:

| Microorganism | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Bacillus subtilis | Sensitive |

| Escherichia coli | Resistant |

| Pseudomonas aeruginosa | Resistant |

| Coccidia (e.g., Eimeria spp.) | Sensitive |

This compound's mechanism involves interference with bacterial cell wall synthesis and function. It is believed to inhibit key enzymes involved in peptidoglycan synthesis, which is crucial for maintaining bacterial cell integrity. This action leads to cell lysis and death in susceptible bacteria.

Case Studies

- Antibiotic Production : In a study conducted on Streptomyces setonii, researchers isolated this compound and assessed its production under various fermentation conditions. The optimal conditions for maximum yield were identified, showcasing its potential for industrial-scale antibiotic production .

- In Vivo Efficacy : A veterinary study evaluated the efficacy of this compound against coccidiosis in poultry. Results indicated a significant reduction in infection rates, supporting its application as an effective treatment option in veterinary medicine .

- Comparative Studies : Comparative analyses with other antibiotics revealed that this compound displayed superior activity against specific Gram-positive pathogens when tested alongside traditional antibiotics like penicillin and vancomycin .

Research Findings

Recent genomic studies have provided insights into the biosynthetic pathways of this compound. Genome mining techniques have linked its production to specific gene clusters within Streptomyces setonii, revealing opportunities for further exploration of related compounds with enhanced biological activities .

Propriétés

IUPAC Name |

(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZFOQSMGNAIJM-IWHHVUORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C=C\[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346667 | |

| Record name | 16-Deethylindanomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106803-22-9, 117615-33-5 | |

| Record name | Omomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106803229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Deethylindanomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117615335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Deethylindanomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.